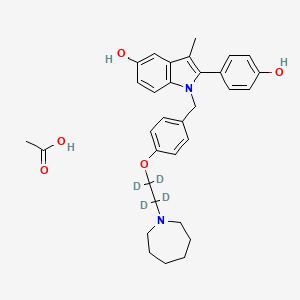
Bazedoxifene-d4 Acetate
Overview
Description
Bazedoxifene-d4 Acetate is a deuterium labeled Bazedoxifene . It is a selective estrogen receptor modulator (SERM) used to treat moderate to severe vasomotor symptoms in menopause and osteoporosis alone or in combination with conjugated estrogens . It is a third-generation SERM developed by Pfizer .
Molecular Structure Analysis
Bazedoxifene belongs to a class of compounds known as selective estrogen receptor modulators (SERMs). It acts as both an estrogen-receptor agonist and/or antagonist, depending upon the cell and tissue type and target genes .Chemical Reactions Analysis
Bazedoxifene acts as both an estrogen-receptor agonist and/or antagonist, depending upon the cell and tissue type and target genes. It decreases bone resorption and reduces biochemical markers of bone turnover to the premenopausal range .Scientific Research Applications
Selective Estrogen Receptor Modulator
Bazedoxifene Acetate is a novel, stringently screened selective estrogen receptor modulator . It has the ability to bind to and activate estrogen receptors .
Bone Health
Bazedoxifene promotes increased bone mineral density and bone strength in rats . It was associated with significant increases in bone mineral density at 6 weeks, compared with control, and better compressive strength of bone samples from the L4 vertebrae .
Uterine Endometrium Impact
Bazedoxifene impacts the uterine endometrium . In an immature rat uterine model, bazedoxifene was associated with less increase in uterine wet weight than either ethinyl estradiol or raloxifene .
Breast Cancer Cell Proliferation
Bazedoxifene does not stimulate proliferation of MCF-7 cells but does inhibit 17β-estradiol-induced proliferation .
Central Nervous System-Associated Vasomotor Responses
In the morphine-addicted rat model of vasomotor activity, bone-sparing doses of bazedoxifene alone were not associated with 17β-estradiol inhibition of increased vasomotor activity .
Spinal Cord Injury Treatment
Bazedoxifene has shown two main effects in research on various central nervous system injuries: neuroprotection by suppressing the inflammatory response and remyelination by enhancing oligodendrocyte precursor cell differentiation and oligodendrocyte proliferation . It also led to remyelination at 20 days post-injury .
Mechanism of Action
Target of Action
Bazedoxifene-d4 Acetate primarily targets the estrogen receptors (ERs) . These receptors play a crucial role in various physiological processes, including the regulation of the menstrual cycle, maintenance of bone density, and regulation of metabolism .
Mode of Action
Bazedoxifene-d4 Acetate is a Selective Estrogen Receptor Modulator (SERM) . It acts as both an estrogen-receptor agonist and/or antagonist, depending on the cell and tissue type and target genes . This means it can either stimulate or inhibit the activity of estrogen receptors, depending on the specific context .
Biochemical Pathways
Bazedoxifene-d4 Acetate affects several biochemical pathways. It decreases bone resorption and reduces biochemical markers of bone turnover to the premenopausal range . This effect on bone remodeling leads to an increase in bone mineral density (BMD), which in turn contributes to a reduction in the risk of fractures .
Pharmacokinetics
Bazedoxifene-d4 Acetate exhibits linear pharmacokinetics with doses ranging from 5 to 40 mg, with no unexpected accumulation . It achieves steady state in 1 week . The peak concentrations (Cmax) and the areas under the plasma concentration-time curve (AUClast) increase with increasing dose . Bazedoxifene-d4 Acetate has an estimated oral bioavailability of 6% .
Result of Action
The action of Bazedoxifene-d4 Acetate results in significant molecular and cellular effects. It is used in the prevention of postmenopausal osteoporosis . It also shows potential for less uterine and vasomotor effects than other SERMs currently used in clinical practice .
Safety and Hazards
Future Directions
Bazedoxifene acetate represents a promising new treatment for osteoporosis, with a potential for less uterine and vasomotor effects than selective estrogen receptor modulators currently used in clinical practice . It is also being studied for possible treatment of breast cancer and pancreatic cancer . Further controlled clinical trial data will be needed to confirm these effects .
properties
IUPAC Name |
acetic acid;1-[[4-[2-(azepan-1-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O3.C2H4O2/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;1-2(3)4/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H3,(H,3,4)/i18D2,19D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZAMQFQZMUNTP-ZQAHQZODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)O)C(=C2C4=CC=C(C=C4)O)C)N5CCCCCC5.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747082 | |
| Record name | Acetic acid--1-[(4-{[2-(azepan-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1133695-49-4 | |
| Record name | Acetic acid--1-[(4-{[2-(azepan-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine](/img/structure/B1146946.png)
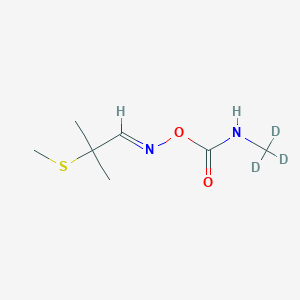
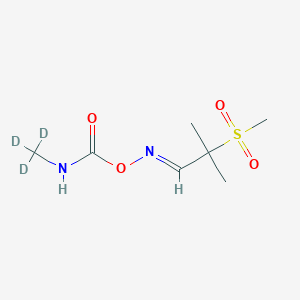
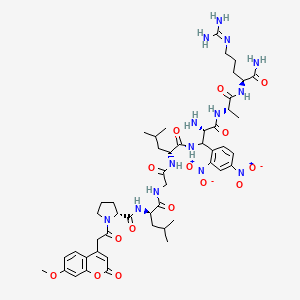
![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B1146954.png)
![(N4-BENZOYL)-5/'-O-[(N,N-DIISOPROPYLAMINO)-(2-CYANOETHOXY)PHOSPHINYL]-3/'-O-(4,4/'-DIMETHOXYTRITYL)-](/img/no-structure.png)
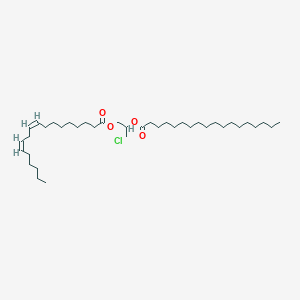



![3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-](/img/structure/B1146967.png)